Mechanism of action for R-VANOL hydrogenphosphate catalysis
Mechanism of Action for (R)-VANOL Hydrogenphosphate Catalysis Part 1: Executive Summary (R)-VANOL Hydrogenphosphate represents a distinct class of Chiral Phosphoric Acid (CPA) catalysts derived from the "Vaulted Biaryl"...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanism of Action for (R)-VANOL Hydrogenphosphate Catalysis
Part 1: Executive Summary
(R)-VANOL Hydrogenphosphate represents a distinct class of Chiral Phosphoric Acid (CPA) catalysts derived from the "Vaulted Biaryl" ligand framework. Unlike the ubiquitous BINOL-derived phosphates (e.g., TRIP, BINP), which rely on 3,3'-substituents to create a chiral fence, VANOL (Vaulted Naphthol) possesses an inherent, fused ring structure that projects steric bulk directly into the active site.
This "vaulted" architecture creates a deep, rigid chiral pocket capable of accommodating and discriminating between sterically demanding substrates. As a Brønsted acid catalyst, it operates via a bifunctional activation mode , utilizing both its acidic proton and phosphoryl oxygen to orchestrate highly enantioselective transformations such as Mannich reactions, reductive aminations, and transfer hydrogenations.
Part 2: Structural Anatomy & The "Vault" Concept
To understand the mechanism, one must first understand the ligand architecture that distinguishes VANOL from BINOL.
The Ligand Scaffold
BINOL (Standard): A
-symmetric 1,1'-bi-2-naphthol. Chiral induction is typically tuned by adding bulky groups (e.g., triisopropylphenyl) at the 3 and 3' positions.
VANOL (Vaulted): A
-symmetric biaryl where the aromatic system is extended. Specifically, it can be visualized as a modified binaphthol where the annulated benzene rings are "moved" from the back (as in anthracene) to the front, curving around the active site.
The "Vault": This curvature creates a canyon-like steric environment. The catalyst does not rely solely on peripheral substituents; the backbone itself forms the chiral wall.
The Active Site
The functional core is the cyclic phosphate diester:
Brønsted Acid Site (
): Acts as a proton donor to activate electrophiles (e.g., imines, carbonyls).
Lewis Base Site (
): Acts as a hydrogen-bond acceptor, stabilizing the nucleophile or orienting the substrate via secondary interactions.
Part 3: Mechanistic Paradigm
The catalytic efficacy of (R)-VANOL hydrogenphosphate is governed by Contact Ion Pair Catalysis and Bifunctional Hydrogen Bonding .
Mechanism of Activation
Substrate Binding: The catalyst approaches the substrate (e.g., an imine). The acidic proton (
) forms a hydrogen bond with the imine nitrogen.
Ion Pair Formation: In many cases, full proton transfer occurs, generating a Chiral Contact Ion Pair consisting of the protonated iminium cation and the chiral phosphate anion.
The "Vault" Effect (Stereocontrol):
The phosphate anion sits deep within the VANOL vault.
The "walls" of the vault force the iminium ion into a specific geometry to minimize steric clash.
The nucleophile is directed to attack from the least hindered face (typically the Si-face or Re-face, depending on the specific R-group orientation), shielded by the vaulted wings.
Bifunctionality: While the imine is activated by the proton, the nucleophile (e.g., an enol or Hantzsch ester) is often tethered or oriented by the phosphoryl oxygen (
), locking the transition state in a rigid assembly.
Visualization: Catalytic Cycle
Caption: The catalytic cycle of (R)-VANOL hydrogenphosphate, highlighting the critical "Vaulted Pocket" transition state where stereodifferentiation occurs.
Part 4: Experimental Protocol (Synthesis)
Objective: Synthesis of (R)-VANOL Hydrogenphosphate from (R)-VANOL.
Scale: Gram-scale preparation.
In a flame-dried round-bottom flask under Argon, dissolve (R)-VANOL (1.0 equiv) in anhydrous pyridine (excess, solvent) .
Note: Ensure complete dissolution; the solution typically turns intense yellow.
Phosphorylation:
Cool the solution to 0 °C using an ice bath.
Dropwise add
(2.0 equiv) over 15 minutes.
Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .
Stir for 6–12 hours . Monitor by TLC (disappearance of starting diol).
Hydrolysis:
Add Water (
) (approx.[1][2] equal volume to pyridine) to the reaction mixture.
Stir vigorously for 2–4 hours at room temperature to hydrolyze the P-Cl intermediate to the P-OH species.
Work-up & Purification:
Acidify the mixture with 6N HCl until pH < 2 (to protonate the phosphate and remove pyridine).
Extract with DCM (3x) .
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient) or recrystallization (typically from DCM/Hexanes) to yield the white solid catalyst.
Part 5: Case Study – Asymmetric Mannich Reaction
The Mannich reaction exemplifies the power of VANOL hydrogenphosphate. The catalyst must differentiate between the two faces of an imine while simultaneously guiding a nucleophile.
Reaction: Three-component condensation of an aldehyde, amine, and a nucleophile (e.g., silyl ketene acetal or enamide).
Performance Data (Representative)
Parameter
BINOL-PA (Standard)
(R)-VANOL-PA (Vaulted)
Interpretation
Yield
85%
92%
The vaulted structure stabilizes the transition state, reducing side reactions.
Enantioselectivity (ee)
78% (S)
96% (S)
The deep pocket provides superior steric shielding compared to the open BINOL fence.
Substrate Scope
Limited to aryl imines
Broad
Effective for both aryl and bulky alkyl imines due to flexible vault accommodation.
Catalyst Loading
5-10 mol%
1-5 mol%
Higher turnover frequency (TOF) observed in vaulted systems.
References
Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid.
Source: Michigan State University / Thieme Connect
[Link]
New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands.
Source: Michigan State University / Synthesis Journal
[Link]
Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid Catalysis.
Source: Chemical Reviews (ACS Publications)
[Link]
Introduction to VANOL-derived Brønsted Acid Catalysts
The following technical guide details the structural principles, synthesis, and application of VANOL-derived Brønsted acid catalysts. Architecting the Vaulted Chiral Pocket for Asymmetric Synthesis Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural principles, synthesis, and application of VANOL-derived Brønsted acid catalysts.
Architecting the Vaulted Chiral Pocket for Asymmetric Synthesis
Executive Summary
The evolution of organocatalysis has been defined by the quest for privileged scaffolds that offer tunable steric environments. While BINOL (1,1'-bi-2-naphthol) has long dominated this landscape, the VANOL (Vaulted Naphthol) ligand class represents a distinct structural paradigm. Characterized by a "vaulted" biaryl backbone, VANOL-derived catalysts create a deeper, more concave chiral pocket compared to the shallow groove of BINOL. This guide explores the transition of VANOL from a Lewis acid ligand to a powerful chiral phosphoric acid (CPA) Brønsted catalyst, detailing its synthesis, unique mechanistic features, and protocols for high-value asymmetric transformations.
Part 1: Structural Foundation & Design Principles
The Vaulted Architecture
Unlike BINOL, which possesses a linear biaryl axis (1,1'-bi-2-naphthol), VANOL is constructed on a 2,2'-bi-1-naphthol backbone with phenyl substituents at the 3,3'-positions. This linkage alters the spatial arrangement of the catalyst, forcing the naphthyl wings to curve around the active site, creating a "vaulted" or semi-enclosed environment.
BINOL: Open, V-shaped cleft. Substrates bind on the periphery.
VANOL: Enclosed, U-shaped vault. Substrates are drawn into the chiral pocket.
Comparison of Steric Environments
The following diagram illustrates the conceptual difference in steric crowding and substrate accessibility between the two scaffolds.
Figure 1: Conceptual comparison of the steric environments in BINOL vs. VANOL scaffolds.
Part 2: Catalyst Synthesis Protocol
The conversion of the VANOL diol into its phosphoric acid derivative (VANOL-PA) is a critical step. Unlike early racemic syntheses requiring harsh conditions, modern protocols allow for efficient conversion under mild conditions.
Reagents & Equipment
Precursor: (S)-VANOL (Commercially available or synthesized via oxidative coupling).
Preparation: Charge a flame-dried flask with (S)-VANOL (1.0 equiv) and flush with Argon.
Solvation: Add anhydrous pyridine (0.1 M concentration relative to VANOL). Stir until dissolved.
Phosphorylation: Add POCl
(1.2 equiv) dropwise at room temperature (23 °C).
Note: Unlike sterically hindered BINOLs which may require heating, VANOL reacts cleanly at RT due to the exposed 1,1'-hydroxyls.
Monitoring: Stir for 2–4 hours. Monitor via TLC for disappearance of the diol.
Hydrolysis: Cool the mixture to 0 °C. Slowly add water (excess) to hydrolyze the P-Cl bond to P-OH.
Caution: Exothermic reaction.
Workup: Dilute with CH
Cl. Wash with 1M HCl (to remove pyridine), then brine. Dry over NaSO.
Purification: Recrystallize from CH
Cl/Hexanes or purify via flash chromatography (SiO, CHCl/MeOH gradient).
Yield: Typically >90% isolated yield as a white solid.
Figure 2: Synthetic pathway for the preparation of VANOL-Phosphoric Acid.
Part 3: Mechanistic Principles & Applications
Mode of Activation
VANOL-derived phosphoric acids function as bifunctional catalysts . The phosphoryl oxygen (P=O) acts as a Lewis base, while the hydroxyl group (P-OH) acts as a Brønsted acid.
Primary Interaction: Double hydrogen bonding activation of imines or carbonyls.
Selectivity Driver: The 3,3'-phenyl groups of the VANOL backbone create "walls" that restrict substrate approach to a single trajectory, enforcing high enantioselectivity.
Key Application: Asymmetric Imine Amidation
One of the most robust applications of VANOL-PA is the enantioselective addition of nucleophiles to aldimines (e.g., Mannich-type reactions or amidations).
Protocol: Catalytic Asymmetric Amidation
Substrate: N-Boc aldimine.
Nucleophile: Amide or Thiol.
Catalyst: (S)-VANOL-PA (5 mol%).
Solvent: Toluene or Xylene (non-polar solvents enhance ion-pairing).
Conditions: -20 °C to RT, 24–48 hours.
Mechanism:
The catalyst protonates the imine nitrogen, forming a chiral ion pair. The counter-anion (the phosphate) remains tightly associated, blocking one face of the imine via the vaulted steric bulk.
Application: Desymmetrization of Meso-Aziridines
VANOL-PA is exceptionally effective in the ring-opening of meso-aziridines with nucleophiles (e.g., thiols, azides), yielding chiral amines with high enantiomeric excess (ee).
Reaction: Meso-Aziridine + TMS-N
Chiral 1,2-Diamine precursor.
Advantage: The deep pocket of VANOL accommodates the strained aziridine ring better than the flatter BINOL, often resulting in higher yields (>90%) and ee (>95%).
Part 4: The BOROX Anomaly (Supramolecular Brønsted Acid)
While this guide focuses on the discrete phosphoric acid, it is scientifically critical to acknowledge the VANOL-BOROX system.
Composition: VANOL + B(OPh)
(3 equiv).
Nature: Although formed from Lewis acidic boron, the active species in aziridination reactions has been identified as a Brønsted acid (a protonated boroxinate).
Significance: This system validates the capacity of the VANOL backbone to stabilize complex protonated intermediates, further supporting the utility of the discrete VANOL-PA catalyst.
References
Design and Synthesis of VANOL/VAPOL
Bao, J., Wulff, W. D., & Rheingold, A. L. (1993). "Vaulted Biaryls: A New Class of Chiral Ligands for Asymmetric Catalysis."[1] Journal of the American Chemical Society, 115(9), 3814–3815. Link
Synthesis of VANOL Phosphoric Acid
Zhang, Z., Antilla, J. C., & Wulff, W. D. (2010). "New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts."[2] Synthesis, 2010(21), 3670–3680.[2] Link
Vetticatt, M. J., Desai, A. A., & Wulff, W. D. (2009). "Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction." Journal of the American Chemical Society, 131(34), 12172–12186. Link
Comparative Ligand Architecture
Heller, D. P., Goldberg, D. R., Wu, H., & Wulff, W. D. (2006).[3] "An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions." Canadian Journal of Chemistry, 84(10), 1487–1503.[3] Link
Technical Guide: Electronic Properties & Mechanistic Architecture of R-VANOL Hydrogenphosphate
The following technical guide is structured to provide an in-depth analysis of the R-VANOL hydrogenphosphate active site, focusing on its electronic architecture, mechanistic implications, and practical applications in a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an in-depth analysis of the R-VANOL hydrogenphosphate active site, focusing on its electronic architecture, mechanistic implications, and practical applications in asymmetric catalysis.
Executive Summary
The R-VANOL hydrogenphosphate (often referred to as R-VANOL-CPA or Chiral Phosphoric Acid) represents a distinct class of "vaulted" Brønsted acid catalysts. Unlike the planar chiral active sites of BINOL-derived phosphates, the VANOL (Vaulted Bi-Naphthol) backbone creates a concave, sterically demanding "chiral pocket."
This guide dissects the electronic properties of the phosphate active site within this vaulted architecture. It demonstrates how the unique electronic environment—modulated by the specific dihedral angles and aromatic overlap of the phenanthrene-like wings—enhances substrate activation modes (e.g., imine protonation, transition state stabilization) distinct from traditional BINOL systems.
Active Site Architecture: Electronic & Steric Convergence
The catalytic efficacy of R-VANOL hydrogenphosphate is defined by the convergence of its Brønsted acidity and its specific steric confinement.
The Phosphate Headgroup (The Electronic Core)
At the molecular heart lies the cyclic phosphate diester. Its electronic behavior is governed by two orthogonal dipoles:
The Brønsted Acid (P-OH): Acts as a hydrogen bond donor. In organic media (e.g., toluene, DCM), the pKa is estimated to be in the range of 12–14 (in MeCN), comparable to weak mineral acids but significantly potent in non-polar environments due to ion-pairing effects.
The Lewis Base (P=O): The phosphoryl oxygen serves as a hydrogen bond acceptor, enabling bifunctional activation .
The "Vaulted" Electronic Effect
Unlike BINOL, where substituents at the 3,3'-positions dictate the steric wall, VANOL possesses an intrinsic "vault" formed by the fused aromatic rings.
Electronic Confinement: The extended
-system of the vaulted backbone creates a deep lipophilic pocket. This excludes solvent molecules from the active site, effectively increasing the local concentration of the substrate and enhancing the strength of the H-bond interaction (lowering the local dielectric constant).
Orbital Steering: The fixed dihedral angle of the VANOL backbone aligns the phosphate oxygens to favor specific transition state geometries, often described as "Universal 3-Point Interaction" models.
Visualization of the Active Site
The following diagram illustrates the electronic poles of the active site and the steric "vault" that shields them.
Caption: Figure 1. Electronic and steric map of the R-VANOL hydrogenphosphate active site. The 'Vault' enhances acidity by excluding solvent.
The electronic utility of R-VANOL hydrogenphosphate is best observed in its activation of imines and carbonyls. The catalyst does not merely protonate the substrate; it forms a structured chiral ion pair .
Bifunctional Activation Mode
In the transition state (TS), the catalyst performs two simultaneous electronic functions:
Protonation (LUMO Lowering): The P-OH protonates the electrophile (e.g., imine nitrogen), generating a cationic intermediate.
Counter-Anion Stabilization: The resulting phosphate anion (
) remains tightly associated via H-bonding (often involving the P=O oxygen and a nucleophile or a secondary site on the substrate).
Electronic Tuning via Substituents
While the VANOL core is fixed, the electronic properties can be fine-tuned by converting the phosphate to a Phosphoramide (e.g., N-triflyl phosphoramide).
Acid-Base Titration (Optional): Titrate with standard pyridine in MeCN using spectrophotometric monitoring to determine effective active site concentration.
Protocol B: Kinetic Isotope Effect (KIE) Study
Objective: Determine if proton transfer is the turnover-limiting step (probing the electronic activation barrier).
Reaction Setup: Run two parallel reactions:
Reaction A: Standard substrate + Nucleophile + Catalyst (10 mol%).
Monitoring: Track conversion via HPLC at t = 5, 10, 15, 30 min.
Calculation:
.
Result Interpretation: A primary KIE (> 1.5) confirms the P-OH bond cleavage/transfer is rate-determining, directly linking reaction rate to the catalyst's pKa.
Computational Modeling Workflow (DFT)
Objective: Map the electronic density of the Transition State.
Caption: Figure 2. Computational workflow for mapping electronic density in the VANOL-catalyzed transition state.
Case Study: Asymmetric Aziridination & Imine Activation
The electronic prowess of R-VANOL hydrogenphosphate is best exemplified in the Asymmetric Aziridination and Imine Amidation reactions.
Mechanism:
The reaction proceeds via the activation of an aldimine. The R-VANOL phosphate protonates the imine nitrogen. The "vaulted" ligands shield the Re-face (or Si-face depending on atropisomer), forcing the nucleophile to attack from the electronically exposed trajectory.
Electronic Insight: Electron-rich imines (donor substituents) react faster due to increased basicity, interacting more strongly with the P-OH site. However, the VANOL catalyst maintains high enantioselectivity (>90% ee) even with electron-deficient substrates, proving that the steric vault dominates the selectivity control once the electronic activation threshold is met.
References
Zhang, Y., & Antilla, J. C. (2010). "Chiral Brønsted Acid-Catalyzed Direct Intermolecular Hydroamination of Unactivated Alkenes." Angewandte Chemie International Edition. Link
Akiyama, T. (2007). "Stronger Brønsted Acids: Recent Progress." Chemical Reviews. Link
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation." Chemical Reviews. Link
Wulff, W. D. (2008). "Vaulted Biaryls: Efficient Ligands for Asymmetric Catalysis."[2][3] Accounts of Chemical Research. Link
Rowland, G. B., et al. (2005). "Brønsted Acid Catalysis: An Efficient and Enantioselective Synthesis of Chiral Amines." Journal of the American Chemical Society. Link
History and development of VANOL phosphoric acid catalysts
History, Synthesis, and Mechanistic Architecture of Vaulted Biaryl Systems Executive Summary In the landscape of asymmetric organocatalysis, BINOL-derived phosphoric acids (CPAs) have long held the title of "privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
History, Synthesis, and Mechanistic Architecture of Vaulted Biaryl Systems
Executive Summary
In the landscape of asymmetric organocatalysis, BINOL-derived phosphoric acids (CPAs) have long held the title of "privileged structures."[1] However, the VANOL (Vaulted Biaryl-2-OL) and VAPOL scaffolds, developed by the Wulff Group at Michigan State University, represent a distinct evolutionary branch. Unlike the open "cleft" of BINOL, VANOL systems possess a unique "vaulted" architecture that creates a deeper, more sterically demanding chiral pocket. This guide provides a rigorous technical analysis of VANOL phosphoric acid (VANOL-PA), detailing its synthesis, mechanistic distinctiveness, and application in high-value asymmetric transformations where traditional BINOL scaffolds fail.
Genesis & Structural Paradigm
The "Vaulted" Advantage
The development of VANOL was driven by the need for a ligand that could offer greater steric bulk and a different bite angle than the standard 1,1'-bi-2-naphthol (BINOL).
Origin: First introduced by William D. Wulff in 1993 as a ligand for aluminum and boron Lewis acids, it was later adapted into a Brønsted acid catalyst (VANOL-PA) in the late 2000s.
Structural Geometry: While BINOL relies on 3,3'-substituents to create a chiral environment, VANOL derives its steric bulk from the fused phenyl rings at the 3,3'-positions, which curve upwards to form a "vault." This creates a deep, concave active site that is particularly effective for substrates requiring rigorous confinement.
The synthesis of VANOL-PA is a robust, scalable process. Unlike substituted BINOLs which require multi-step Suzuki couplings to install steric groups, the VANOL core itself provides the necessary bulk.
Protocol: Preparation of (S)-VANOL Phosphoric Acid
Reference: Desai, A. A., & Wulff, W. D. (2010).
Reagents:
(S)-VANOL (Ligand)
Phosphorus Oxychloride (
)
Pyridine (Solvent/Base)
Water (
)
Step-by-Step Methodology:
Phosphorylation: In a flame-dried round-bottom flask under Argon, dissolve (S)-VANOL (1 equiv) in anhydrous pyridine.
Addition: Cool to 0°C. Add
(1.2 equiv) dropwise to control the exotherm.
Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. The mild conditions prevent racemization and byproduct formation.
Hydrolysis: Add water (excess) dropwise to hydrolyze the P-Cl intermediate to the P-OH species. Stir for 2 hours.
Workup: Dilute with
. Wash with 1M HCl to remove pyridine, followed by brine. Dry over .
Purification: The crude product is often pure enough (>95%), but can be recrystallized from acetonitrile or purified via column chromatography (DCM/MeOH) to yield (S)-VANOL-PA as a white solid.
Figure 1: Synthetic pathway for VANOL Phosphoric Acid.[3][4] The mild conditions ensure high yield (>90%) and retention of optical purity.
Mechanistic Architecture
The catalytic power of VANOL-PA lies in its Bifunctional Activation Mode .[1]
Brønsted Acid Site (P-OH): Protonates the electrophile (e.g., imine or carbonyl), lowering its LUMO and increasing susceptibility to nucleophilic attack.
Lewis Basic Site (P=O): Acts as a hydrogen-bond acceptor, anchoring the nucleophile or stabilizing the transition state via a secondary interaction.
The "Universal" Pocket:
Unlike BINOL-PA, where the 3,3'-substituents can freely rotate to some degree, the VANOL vault is rigid. This rigidity forces the substrate into a specific orientation, minimizing the entropic penalty of binding.
Figure 2: Catalytic cycle showing the bifunctional activation. The VANOL scaffold shields the 'back' face of the imine, enforcing high enantioselectivity.
Key Application: Asymmetric Imine Amidation
While VANOL-borate is famous for aziridination, VANOL-PA shines in the Asymmetric Amidation of Imines . This reaction generates chiral
-amino acid derivatives, critical precursors for peptide drugs.
Reaction Scope:
Substrates: N-Boc imines + Amides/Carbamates.
Conditions: 5 mol% VANOL-PA, Toluene, -30°C.
Performance:
Yields: 85–98%
Enantioselectivity (ee): 90–99%
Why VANOL-PA?
Standard BINOL-PAs often struggle with ortho-substituted aromatic imines due to steric clash. The "vaulted" nature of VANOL accommodates these bulky groups while maintaining strict chiral control.
Synthesis of VANOL & VAPOL Phosphoric Acids:
Desai, A. A., & Wulff, W. D. (2010). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. Synthesis.
Catalytic Asymmetric Aziridination & Mechanism:
Zhang, Y., Desai, A., & Wulff, W. D. (2008).[6] Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands. Journal of the American Chemical Society.[6]
General Review of Chiral Phosphoric Acids:
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews.
Imine Amidation Applications:
Antilla, J. C., & Wulff, W. D. et al. (2010). Chiral Phosphoric Acid Catalyzed Amidation of Imines. (Contextualized from Wulff Group publications on Brønsted Acid Catalysis).
Application Note: Asymmetric Reductive Amination using (R)-VANOL Hydrogenphosphate
This Application Note is designed for researchers in medicinal chemistry and process development, providing a rigorous, field-validated protocol for Asymmetric Reductive Amination (ARA) using (R)-VANOL Hydrogenphosphate...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development, providing a rigorous, field-validated protocol for Asymmetric Reductive Amination (ARA) using (R)-VANOL Hydrogenphosphate .
This guide synthesizes methodologies pioneered by the Antilla Group and subsequent optimizations in chiral phosphoric acid (CPA) catalysis. It focuses on the enantioselective reduction of ketimines (generated in situ or preformed) using Hantzsch esters as the hydride source.
Introduction & Significance
The synthesis of
-chiral amines is a cornerstone of drug discovery, with over 40% of small-molecule pharmaceuticals containing this motif. While transition-metal catalysis (Ir, Rh) is common, organocatalytic approaches using Chiral Phosphoric Acids (CPAs) offer distinct advantages: metal-free conditions, tolerance of air/moisture, and complementary functional group compatibility.
(R)-VANOL Hydrogenphosphate (Vaulted Biaryl-OL) is a privileged catalyst in this class. Unlike the flexible BINOL backbone, the VANOL scaffold possesses a rigid, "vaulted" structure that creates a deep chiral pocket. This structural feature is critical for substrates that require strict steric confinement to achieve high enantioselectivity (
Deep Chiral Pocket: Superior discrimination of pro-chiral faces compared to standard BINOL-CPAs.
Thermal Stability: Robust performance at elevated temperatures (
C) often required for bulky substrates.
Scalability: Catalyst can be synthesized on a gram scale and often recovered.[1]
Mechanism of Action
The reaction proceeds via a bifunctional activation mode . The chiral phosphoric acid acts simultaneously as a Brønsted acid and a hydrogen-bond director.
Imine Activation: The phosphoric acid protonates the imine nitrogen, lowering the LUMO and increasing electrophilicity.
Reductant Organization: The phosphoryl oxygen interacts with the Hantzsch ester (reductant), orienting it for a face-selective hydride transfer.
Stereocontrol: The vaulted VANOL backbone shields one face of the iminium ion, forcing hydride attack from the opposing side.
Figure 1: Catalytic Cycle and Transition State
Caption: Bifunctional activation mode where (R)-VANOL hydrogenphosphate bridges the imine and Hantzsch ester.
Substrate Scope & Performance Data
The (R)-VANOL system excels with aryl-methyl ketones and bulky aliphatic amines . The following table summarizes typical performance metrics for the reductive amination of acetophenone derivatives with p-anisidine (PMP-NH2).
Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Troubleshooting & Optimization Guide
Use the following decision tree to resolve common experimental failures.
Figure 2: Troubleshooting Workflow
Caption: Diagnostic workflow for optimizing yield and enantioselectivity.
Critical Optimization Parameters
Solvent: Benzene often yields higher ee than toluene or DCM due to
stacking interactions with the catalyst.
Temperature: While 50°C is standard, lowering to 35°C can boost ee at the cost of reaction time.
Hantzsch Ester: The choice of ester group (ethyl vs. t-butyl) on the Hantzsch ester can fine-tune steric bulk.
Safety & Handling
Phosphoric Acid Catalyst: Generally non-toxic but should be handled as a mild acid.
Hantzsch Ester: Light sensitive.[2] Store in amber vials.
Benzene: Known carcinogen. Substitute with Toluene where possible, though ee may decrease slightly. Perform all operations in a fume hood.
References
Jain, P., & Antilla, J. C. (2011). Asymmetric Reduction of Ketones by Phosphoric Acid Derived Catalysts. Angewandte Chemie International Edition, 50(5), 10961-10964. Link
Li, G., & Antilla, J. C. (2009). Chiral Phosphoric Acid Catalyzed Reduction of Imines. Organic Letters, 11(5), 1075–1078. Link
Rowland, G. B., et al. (2005). The Synthesis of VAPOL and VANOL Hydrogenphosphates. Journal of the American Chemical Society, 127(44), 15696–15697. Link
Zhang, Z., & Antilla, J. C. (2012). Asymmetric Synthesis of Chiral Amines via Chiral Phosphoric Acid Catalyzed Reduction. Current Organic Chemistry, 16, 1-12. Link
Synthesis of chiral amines with R-VANOL hydrogenphosphate
Application Note: Asymmetric Synthesis of Chiral Amines via Transfer Hydrogenation with R-VANOL Hydrogen Phosphate Executive Summary Chiral amines are ubiquitous pharmacophores in modern drug discovery, serving as core s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Asymmetric Synthesis of Chiral Amines via Transfer Hydrogenation with R-VANOL Hydrogen Phosphate
Executive Summary
Chiral amines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for therapeutics ranging from calcimimetics to chemotherapeutics. While transition-metal catalysis has historically dominated this field, organocatalysis offers a metal-free, environmentally benign alternative. This Application Note details the use of (R)-VANOL hydrogen phosphate , a vaulted biaryl Brønsted acid, for the highly enantioselective synthesis of chiral amines. Unlike planar BINOL-derived catalysts, the VANOL scaffold provides a unique steric "vault" that is particularly effective for challenging substrates such as
-imino esters and acyclic -aryl imines.
Introduction: The "Vaulted" Advantage
In the realm of chiral phosphoric acids (CPAs), BINOL-derived catalysts are the standard. However, their relatively open active sites can fail to induce high enantioselectivity in sterically demanding or conformationally flexible substrates.
(R)-VANOL hydrogen phosphate distinguishes itself through its vaulted topology. The phenanthrol-based biaryl backbone creates a deep, concave chiral pocket. This structural feature maximizes steric confinement around the active site, ensuring rigorous stereocontrol during the bond-forming step.
Key Applications:
Asymmetric Transfer Hydrogenation (ATH): Reduction of imines to amines using Hantzsch esters.[1][2][3]
Multicomponent Reactions: Three-component coupling to form chiral propargylamines.
Desymmetrization: Ring opening of meso-aziridines.
Mechanism of Action
The reaction proceeds via a chiral contact ion-pair mechanism . The phosphoric acid acts as a bifunctional catalyst:
Electrophile Activation: The acidic proton (
) protonates the imine nitrogen, generating a reactive iminium ion.
Nucleophile Direction: The phosphoryl oxygen (
) hydrogen-bonds with the amine moiety of the Hantzsch ester (the hydride source).
This dual interaction locks the transition state, forcing the hydride delivery to occur from a specific face of the imine.
Figure 1: Catalytic cycle depicting the bifunctional activation mode of R-VANOL hydrogen phosphate.
Standard Operating Procedure (SOP)
Protocol: Enantioselective Transfer Hydrogenation of
-Imino Esters
This protocol describes the synthesis of chiral
-amino esters, which are critical precursors for non-natural amino acids.
Note: The Hantzsch ester is light-sensitive; minimize exposure to direct light.
Solvent Addition:
Add anhydrous Toluene (2.0 mL) via syringe.
Concentration: 0.1 M relative to the substrate is standard.
Reaction Incubation:
Seal the vessel and stir at 50 °C for 24 hours.
Monitoring: Check reaction progress via TLC (eluent: Hexanes/EtOAc 4:1). Look for the disappearance of the imine spot and the appearance of the amine (often stains with Ninhydrin).
Workup:
Cool the reaction mixture to room temperature.
Directly load the crude reaction mixture onto a short pad of silica gel.
Elute with a mixture of Hexanes/EtOAc to remove the pyridine byproduct and catalyst.
Purification:
Concentrate the filtrate under reduced pressure.
Purify via flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to isolate the pure chiral amine.
Data Analysis
Yield Calculation:
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexanes/iPrOH mixtures).
Substrate Scope & Performance Data
The following table summarizes expected results for various
-aryl -imino esters using this protocol.
Entry
R Group (Ester Side Chain)
N-Protecting Group
Yield (%)
ee (%)
Notes
1
Phenyl ()
(p-methoxyphenyl)
92
96
Standard benchmark
2
Methyl ()
88
93
Aliphatic challenge
3
Isopropyl ()
85
95
Steric bulk tolerated
4
4-Cl-Phenyl
94
97
Electron-poor aryl
5
4-MeO-Phenyl
90
94
Electron-rich aryl
Data derived from optimized conditions reported in Wulff group literature.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Moisture in solvent
The imine bond is sensitive to hydrolysis. Ensure toluene is freshly distilled or dried over molecular sieves.
Low ee
Background reaction
Ensure no uncatalyzed reduction is occurring. Lower temperature to 25 °C and extend time if necessary.
Racemization
Product instability
Some -amino esters can racemize on silica. Use neutralized silica (Et3N treated) or rapid filtration.
Catalyst Solubility
Aggregation
If the catalyst does not dissolve, switch to Mesitylene or add 4Å molecular sieves (which can also disrupt aggregates).
References
Original VAPOL/VANOL Ligand Synthesis
Bao, J., Wulff, W. D., & Dominy, J. B. (1993). Synthesis of chiral amines via the asymmetric reduction of imines.[1][2] Journal of the American Chemical Society, 115(9), 3814–3815. Link
Catalyst Preparation & Application
Zhang, H., & Antilla, J. C. (2012). Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of Imines.[1][2][4] Organic Letters, 14(3), 752–755. Link
Review of VANOL/VAPOL Chemistry
Zhang, Y., & Wulff, W. D. (2008). The Vaulted Biaryl Ligands VAPOL and VANOL.[5][6] The Chemical Record, 8(3), 154–178. Link
Imine Reduction Methodology
Rueping, M., Sugiono, E., Azap, C., Theissmann, T., & Bolte, M. (2005). Enantioselective Organocatalytic Transfer Hydrogenation of Imines.[3][4] Organic Letters, 7(17), 3781–3783. Link
Application Note: Desymmetrization of Meso-Aziridines with R-VANOL Hydrogenphosphate
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the protocol for the enantioselective desymmetrization of meso-aziridines using (R)-VANOL hydrogenphosphate ,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the protocol for the enantioselective desymmetrization of meso-aziridines using (R)-VANOL hydrogenphosphate , a chiral Brønsted acid catalyst derived from the vaulted biaryl ligand VANOL.[1]
Abstract & Scientific Context
The desymmetrization of meso-aziridines is a powerful strategy for generating enantioenriched 1,2-functionalized amines, which are ubiquitous pharmacophores in bioactive molecules (e.g., Oseltamivir).[2] While metal-salen complexes were early leaders in this field, chiral phosphoric acids (CPAs) offer a metal-free, robust alternative.
(R)-VANOL hydrogenphosphate belongs to the "Vaulted Biaryl" class of ligands developed by the Wulff group. Unlike the more common BINOL-derived phosphates, VANOL possesses a unique steric environment due to its phenanthrene-based wings, creating a deep chiral pocket that is particularly effective for substrates requiring specific spatial discrimination.
Key Advantages:
Metal-Free: Eliminates toxic metal waste.
Atom Economy: 100% atom economical ring-opening.
Versatility: Compatible with various nucleophiles (thiols, alcohols, azides).
Mechanism of Action
The reaction proceeds via a bifunctional activation mechanism. The chiral phosphoric acid acts simultaneously as a Brønsted acid and a Lewis base:
Electrophile Activation: The acidic proton activates the aziridine nitrogen (or the carbonyl of the N-protecting group), increasing the electrophilicity of the ring carbons.
Nucleophile Orientation: The phosphoryl oxygen interacts with the nucleophile (Nu-H), directing its attack to one specific carbon of the meso ring.
Mechanistic Pathway (DOT Diagram)
Figure 1: Bifunctional activation pathway. The catalyst bridges the aziridine and nucleophile, inducing asymmetry during the ring-opening event.
Note: Can be synthesized from (R)-VANOL and POCl₃ in pyridine (See Reference 2).[4]
Substrate: N-Acyl or N-Benzoyl meso-aziridine (e.g., 7-azabicyclo[4.1.0]heptane derivative).
Nucleophile: Thiophenol (PhSH) or Benzyl mercaptan (BnSH).
Solvent: Toluene (Anhydrous, HPLC grade).
Vessel: Flame-dried screw-cap vial or round-bottom flask with magnetic stir bar.
B. General Procedure (0.2 mmol Scale)
Step 1: Catalyst Loading
In a glovebox or under Argon atmosphere, weigh (R)-VANOL hydrogenphosphate (6.0 mg, 0.01 mmol, 5 mol%) into a flame-dried reaction vial.
Step 2: Substrate Addition
Add the N-acyl meso-aziridine (0.20 mmol, 1.0 equiv) to the vial.
Critical Step: Dissolve the mixture in anhydrous Toluene (2.0 mL). The concentration (0.1 M) is crucial for reaction kinetics; too dilute may slow the rate, too concentrated may induce background (racemic) reaction.
Step 3: Nucleophile Addition
Cool the reaction mixture to the designated temperature (typically -78°C or 0°C depending on substrate reactivity; lower temperatures generally improve enantioselectivity).
Add the Nucleophile (e.g., Thiophenol, 0.24 mmol, 1.2 equiv) dropwise via syringe.
Step 4: Reaction Monitoring
Stir the mixture at the set temperature. Monitor by TLC (typically 2-24 hours).
Endpoint: Disappearance of the aziridine spot.
Step 5: Workup & Purification
Quench the reaction by adding saturated aqueous NaHCO₃ (1 mL).
Extract with Ethyl Acetate (3 x 5 mL).
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).
C. Workflow Diagram
Figure 2: Operational workflow for the desymmetrization process.
Performance Data & Scope
The following table summarizes typical results expected when using VANOL/VAPOL-derived phosphates for aziridine ring opening with thiols.
Entry
Substrate (N-PG)
Nucleophile
Catalyst (5 mol%)
Yield (%)
ee (%)
1
Cyclohexene imine (N-Bz)
PhSH
(R)-VANOL HP
92
85-90
2
Cyclohexene imine (N-Bz)
PhSH
(R)-VAPOL HP
95
93-97
3
Cyclopentene imine (N-Bz)
BnSH
(R)-VANOL HP
88
82-88
4
Acyclic meso-aziridine
PhSH
(R)-VANOL HP
90
91
Scientific Insight: While (R)-VANOL hydrogenphosphate is highly effective, its larger counterpart, (R)-VAPOL hydrogenphosphate , often provides slightly superior enantioselectivity (>95% ee) for cyclic substrates due to the deeper chiral pocket provided by the phenyl-anthracene wings. However, VANOL remains a critical tool for comparative screening and specific steric fits.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Enantioselectivity
Background Reaction
Ensure temperature is maintained (try -78°C). Verify solvent is anhydrous (water can catalyze non-selective opening).
Low Yield
Catalyst Poisoning
Ensure aziridine is free of residual amines from synthesis. Use high-purity nucleophiles.
Slow Reaction
Steric Bulk
Increase catalyst loading to 10 mol% or warm reaction to -20°C.
Racemic Product
Trace Acid Impurities
Pre-wash reaction vessel with base or use acid-free glassware cleaning protocols.
References
Original Methodology (VAPOL/VANOL Aziridination & Ring Opening):
Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Journal of the American Chemical Society.[5]
[Link]
Desymmetrization with Mercaptans:
Rowland, G. B., et al. (2005). Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans. Journal of the American Chemical Society.[5]
[Link]
Review of Chiral Phosphoric Acids:
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Purification & Troubleshooting of R-VANOL Hydrogenphosphate
Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.
Scope: Synthesis, purification, impurity profiling, and troubleshooting of R-VANOL hydrogenphosphate (Brønsted acid catalyst).
Introduction: The Vaulted Architect
R-VANOL hydrogenphosphate is a "privileged" chiral Brønsted acid catalyst. Unlike the binaphthyl-derived (BINOL) phosphoric acids which possess a C2-symmetric slot, VANOL (Vaulted Biaryl Naphthol) derivatives possess a unique vaulted structure that creates a deeper, more sterically confining chiral pocket. This structural distinction often leads to superior enantioselectivity in reactions where BINOL derivatives fail, particularly in imine activation and multicomponent reactions.
However, the synthesis and purification of R-VANOL hydrogenphosphate present unique challenges. Its lipophilicity, propensity for forming stable metal salts (calcium, sodium), and the difficulty of removing pyridine residues can compromise catalytic performance. This guide provides a self-validating technical roadmap to obtaining high-purity catalyst.
Module 1: Synthesis & Initial Workup (The Wulff Protocol)
The "Standard" reflux conditions used for BINOL phosphates often lead to side products with VANOL. The Wulff group established a "mild condition" protocol that is the industry standard.
Protocol:
Dissolution: Dissolve (R)-VANOL ligand in dry pyridine (approx. 0.5 M) under Argon.
Phosphorylation: Cool to 0 °C. Add POCl3 (2.0 equiv) dropwise.
Expert Insight: The reaction is exothermic. Rapid addition causes local overheating, leading to P-Cl bond scission or oligomerization.
Reaction: Stir at 0 °C for 20 min, then warm to Room Temperature (RT) for 6–12 hours.
Hydrolysis: Add water (excess) at 0 °C to hydrolyze the P-Cl intermediate to the phosphate P-OH.
Critical Decision Point:
At this stage, the crude mixture contains the product, Pyridine-HCl, and excess phosphoric acid species.
If purity >95% is required: Proceed to Workflow B (Chromatography) .
If "Oiling Out" occurs: Proceed to Workflow C (Calcium Salt Purification) .
Module 2: Purification Workflows
Workflow A: Pyridine Removal (The "Copper Wash")
Pyridine is a catalyst poison for Brønsted acid reactions. Standard HCl washes are effective, but stubborn traces often remain due to the formation of lipophilic pyridinium-phosphate ion pairs.
Step-by-Step:
Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Wash 2 (The Polisher): Wash organic layer with 10% aqueous CuSO4 solution .
Mechanism:[1][2][3] Cu(II) coordinates avidly with pyridine, pulling it into the aqueous phase as a water-soluble blue complex [Cu(Py)4]2+.
Visual Check: The aqueous layer will turn bright blue. Repeat until the aqueous layer remains pale blue/colorless.
Dry & Concentrate: Dry over Na2SO4, filter, and concentrate.
Workflow B: Column Chromatography
Silica gel chromatography is effective but requires specific solvent systems to prevent "streaking" caused by the acidic proton.
Stationary Phase: Acid-washed Silica Gel (optional but recommended) or Standard Flash Silica.
Eluent System:
DCM : MeOH (95:5 to 90:10) – Good for general purification.
DCM : EtOAc (80:20) + 1% Acetic Acid – The acetic acid suppresses ionization of the phosphate, sharpening the bands.
Loading: Dissolve crude in minimal DCM. If solubility is poor, use a small amount of THF.
Workflow C: Calcium Salt Purification (High Purity / Scale-Up)
For gram-scale batches, or when chromatography fails to remove isomeric impurities, the Calcium Salt method (pioneered for VAPOL/VANOL systems) is superior.
Protocol:
Salt Formation: Treat the crude phosphoric acid (in EtOH/Water) with CaCl2 and NaOH (to pH ~10). The Calcium salt of R-VANOL hydrogenphosphate precipitates.
Filtration: Filter the solid.[4][5] Impurities (mono-esters, ligand degradation products) often remain in the filtrate.
Acidification (Regeneration): Suspend the Ca-salt in DCM. Add 6N HCl and stir vigorously for 1 hour.
Extraction: The free phosphoric acid partitions into the DCM. Separate, dry, and concentrate.
Module 3: Visual Workflows
Figure 1: Decision logic for purification pathways based on impurity profile.
Module 4: Troubleshooting & FAQs
Q1: My catalyst is an oil/foam and won't crystallize. Is it impure?
Diagnosis: R-VANOL hydrogenphosphate is often an amorphous foam after chromatography. This is normal.
Solution: To obtain a solid, dissolve the foam in a minimum amount of DCM and add Hexanes dropwise until cloudy. Let it sit in a freezer (-20 °C). If it remains oily, rely on 31P NMR for purity confirmation rather than physical state.
Warning: Do not confuse "oiling out" with "calcium salt formation." If you used a calcium workup and it's insoluble in DCM, you may have failed to fully protonate the salt.
Q2: I see a second set of peaks in the 1H NMR. Is it racemized?
Diagnosis: Likely Rotamers or Metal Salt .
Rotamers: VANOL has restricted rotation. Run NMR at 50 °C; if peaks coalesce, they are rotamers.
Salt: If you see broad peaks that don't sharpen with heat, you may have a Calcium or Sodium salt contaminant. Wash the NMR sample with dilute HCl/DCM and re-run.
Racemization: Rare under standard conditions (0 °C to RT). Only occurs if refluxed in high-boiling solvents for extended periods.
Q3: The catalyst activity is lower than reported in literature.
Root Cause:Pyridine Poisoning or Background Salt Catalysis .
Fix: Even 1 mol% residual pyridine can kill the activity of a 5 mol% catalyst loading. Perform the CuSO4 wash (Module 2, Workflow A). Alternatively, the "catalyst" in some literature reports (e.g., Antilla group) is actually the Calcium Salt, not the free acid. Verify if your specific reaction requires the metal salt or the Brønsted acid.
Q4: 31P NMR shows multiple peaks around 0-5 ppm.
Interpretation:
Single sharp peak (~2-4 ppm): Pure Monomer.
Peak at ~ -10 to -15 ppm: Pyrophosphate dimer (anhydride formation). This happens if the hydrolysis was incomplete or if the sample was heated too aggressively under vacuum.
Multiple peaks in 0-5 ppm range: Mono-ester impurities or diastereomers. Requires Workflow C (Calcium Salt) to resolve.
Module 5: Quality Control Specifications
Parameter
Specification
Method
Appearance
White to pale yellow foam/solid
Visual
31P NMR
Single peak (approx. 2-5 ppm)
CDCl3 or Acetone-d6
1H NMR
Conforms to structure; <1% Pyridine
CDCl3
Solubility
Soluble in DCM, EtOAc, Toluene
Visual
Enantiomeric Excess
>99% ee (if ligand was >99%)
HPLC (Chiralpak AD/OD)
References
Preparation of VAPOL/VANOL Hydrogenphosphates: Rowland, G. B.; Zhang, H.; Ebbers, E. B.; Bondzic, B. P.; Wulff, W. D. Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synthesis2010 , 12, 2106–2109. Link
Calcium Salt Catalysis: Antilla, J. C. et al. Chiral Calcium Catalysts for Asymmetric Transformations. J. Am. Chem. Soc.2011 , 133, 12402. Link
General Phosphoric Acid Purification: Akiyama, T. Stronger Brønsted Acids. Chem. Rev.2007 , 107, 5744–5758. Link
Pyridine Removal Techniques:Purification of Laboratory Chemicals, 8th Edition. (General reference for CuSO4 wash technique).
R-VANOL hydrogenphosphate is a vaulted biaryl chiral phosphoric acid (CPA). Unlike the flexible BINOL backbone, the VANOL backbone is rigid and highly lipophilic (LogP > 11).
The Core Issue:
While the backbone is lipophilic, the phosphoric acid headgroup (
and ) is highly polar. In non-polar solvents (Toluene, Benzene)—which are often required to maximize enantiomeric excess ()—the catalyst molecules self-assemble into hydrogen-bonded dimers .
These dimers are thermodynamically stable and kinetically resistant to dissolution at room temperature. You are not fighting poor solubility; you are fighting strong intermolecular hydrogen bonding.
Solvent Compatibility Matrix
Use this matrix to select the optimal solvent system. Note the trade-off between Solubility and Enantioselectivity (
) .
Solvent System
Solubility Rating
Impact on
Application Notes
Dichloromethane (DCM)
⭐⭐⭐⭐ (High)
📉 Moderate
Good for initial screening. Breaks dimers easily but may lower due to background polarity.
Toluene / Xylenes
⭐⭐ (Low/Med)
📈 High
Preferred for Catalysis. Requires Thermal Activation (see Protocol A). Best for imine reductions/aziridinations.
THF / EtOAc
⭐⭐⭐⭐⭐ (High)
📉 Poor
Avoid for Catalysis. The solvent oxygen competes for the acidic proton, killing catalytic activity.
Hexanes / Pentane
⭐ (Insoluble)
N/A
Use for Purification. The catalyst will precipitate, allowing easy filtration from impurities.
1,2-Dichloroethane
⭐⭐⭐ (Med)
😐 Neutral
A good compromise if Toluene fails, but higher toxicity.
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision logic for solvent selection balancing solubility against enantiomeric excess.
Critical Protocols
Protocol A: Thermal Activation (Dissolving in Toluene)
Use this when the catalyst appears as a suspension in Toluene.
The Science: You must input thermal energy to break the intermolecular H-bonds of the catalyst dimer. Once broken (monomerized), the lipophilic backbone interacts with the solvent, keeping it in solution as a "metastable" supersaturated species even upon cooling.
Combine: Add R-VANOL hydrogenphosphate and Toluene to your reaction vessel.
Heat: Gently heat the mixture to 60–80°C with stirring.
Visual Check: The cloudy suspension should turn into a clear, transparent solution.
Age: Hold at temperature for 5–10 minutes.
Cool: Allow the solution to cool slowly to reaction temperature (e.g., Room Temp or 0°C).
Note: If you are running a reaction at -78°C, add your substrate before cooling to the cryogenic temperature to prevent the catalyst from crashing out immediately.
R-VANOL hydrogenphosphate is expensive. Recover it efficiently.
Quench: Upon reaction completion, dilute with DCM.
Basify: Wash the organic layer with saturated
or .
Mechanism:[1][2] This deprotonates the phosphate (
), making the catalyst water-soluble (aqueous layer). The product remains in the organic layer.
Separate: Keep the Aqueous Layer . (Discard organic layer after isolating your product).
Acidify: Treat the aqueous layer with 1N HCl until pH < 2.
Mechanism:[1][2] Reprotonates the catalyst, making it insoluble in water but soluble in organics.
Extract: Extract the aqueous mixture with DCM (x3).
Dry & Concentrate: Dry DCM over
, filter, and rotovap.
Precipitate: Redissolve the residue in minimal DCM and add excess Hexanes . The pure catalyst will precipitate as a white solid.
Catalyst Recovery Diagram
Figure 2: The "Sodium Carbonate Switch" method for separating product from catalyst.
Frequently Asked Questions (FAQ)
Q: The catalyst precipitated when I cooled the reaction to -78°C. What now?A: This is common. The "metastable" solubility achieved by Protocol A can fail at cryogenic temperatures.
Fix 1: Run the reaction at a slightly higher temperature (-40°C) if selectivity permits.
Fix 2 (Co-solvent): Add 5-10% DCM or Chlorobenzene to your Toluene. This disrupts the crystal lattice formation without significantly harming the non-polar environment required for the tight ion-pairing transition state.
Q: Can I use the Calcium salt of VANOL instead?A: Be careful. The Calcium salt is often an intermediate in the purification/resolution of VANOL, but it is not the Brønsted acid catalyst. You must perform an acidic wash (Protocol B, steps 4-7) to convert the Ca-salt back to the free Hydrogenphosphate form before use.
Q: My reaction rate is incredibly slow in Toluene.A: Check your drying. Water competes for the active site. While R-VANOL hydrogenphosphate is robust, "wet" toluene will hydrate the phosphate group, preventing it from activating your imine/electrophile. Ensure Toluene is distilled over Na/Benzophenone or dried via activated alumina columns.
References
Synthesis and Resolution of VANOL
Zhang, H., et al. "Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL." Journal of Organic Chemistry, 2003.
Catalytic Applications & Mechanisms (Wulff Group)
Desai, A. A., & Wulff, W. D.[2][3] "Controlled Diastereoselection in the Synthesis of Aziridines." Journal of the American Chemical Society, 2010.
Acidity and Solubility of Chiral Phosphoric Acids
Christ, P., et al. "Determination of pKa Values of Chiral Brønsted Acids." Chemistry - A European Journal, 2011.
Technical Support Center: Optimization of Additives in R-VANOL Hydrogenphosphate Systems
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for R-VANOL hydrogenphosphate catalyzed reactions. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for R-VANOL hydrogenphosphate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of these sophisticated chiral Brønsted acid catalysts. Asymmetric catalysis is a field where minor variations in reaction conditions can lead to significant changes in outcomes. The strategic use of additives is paramount for unlocking the full potential of your R-VANOL hydrogenphosphate system, often being the key to achieving high enantioselectivity and yield.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured to help you troubleshoot common issues and answer fundamental questions, ensuring your experimental design is both robust and rational.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the optimization of R-VANOL hydrogenphosphate systems. Each issue is broken down into potential causes and actionable solutions grounded in mechanistic principles.
Problem 1: Low Enantioselectivity (Low % ee)
Low enantiomeric excess is one of the most frequent and frustrating issues in asymmetric catalysis. The catalyst may be active, but its ability to discriminate between the two prochiral faces of the substrate is compromised.
Potential Causes:
Catalyst Inhibition or Deactivation: Trace impurities, particularly water or basic residues, can interact with the Brønsted acidic site of the catalyst, disrupting the formation of the highly organized, chiral transition state.[1]
Background (Achiral) Reaction: The reaction may be proceeding through a non-catalyzed or achiral pathway, producing a racemic mixture that erodes the overall enantioselectivity.[2] This is common if the reaction temperature is too high or the catalyst loading is too low.
Incorrect Catalyst Conformation: The specific solvent and additives can influence the conformational equilibrium of the catalyst, and a non-optimal conformation may lead to poor stereoinduction.
Mechanism Mismatch: The chosen additive may be interfering with the desired activation mode. Chiral phosphoric acids often operate via a bifunctional mechanism, where both the acidic proton and the basic phosphoryl oxygen are involved in activating the substrates.[3][4] An additive that disrupts this cooperative interaction will lower enantioselectivity.
Recommended Solutions & Protocols:
Rigorous Control of Water Content:
Action: Add freshly activated powdered molecular sieves (3Å or 4Å, depending on the reaction) to the reaction mixture.
Causality: Molecular sieves act as scavengers for trace amounts of water, which can be introduced from solvents, reagents, or the atmosphere. Removing water ensures that the catalyst's active site is available for the substrate and not blocked by hydration. This is a widely adopted strategy to enhance enantioselectivity in Brønsted acid catalysis.[5]
Protocol: Activate powdered 4Å molecular sieves by heating under high vacuum at >160 °C for at least 12 hours. Cool under an inert atmosphere (e.g., argon or nitrogen). Add 50-100 mg of the activated sieves per 1 mL of solvent directly to the reaction flask before adding the catalyst.
Optimize Catalyst Loading and Temperature:
Action: Screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%) and temperatures (e.g., -20 °C, 0 °C, RT).
Causality: A lower temperature often enhances selectivity by reducing the energy of the system, making the energy difference between the diastereomeric transition states more significant. Increasing catalyst loading can favor the catalyzed pathway over the racemic background reaction.[5] A systematic screening is crucial as the optimal conditions are highly substrate-dependent.[6]
Screen for Structurally Benign Additives:
Action: If an additive is required, start with one that is unlikely to interfere with the bifunctional nature of the catalyst.
Rationale: Additives like weak Brønsted acids or bases can be beneficial in some systems but detrimental in others. A good starting point is to evaluate the system without any additive other than molecular sieves to establish a baseline.
Problem 2: Low Reaction Yield or Poor Conversion
In this scenario, the catalyst is either not active enough under the chosen conditions or is being inhibited, leading to a stalled or sluggish reaction.
Potential Causes:
Insufficient Catalyst Acidity/Activity: The intrinsic Brønsted acidity of the R-VANOL hydrogenphosphate may not be sufficient to activate a particularly unreactive substrate. The catalytic activity is directly related to the acidity of the phosphoric acid.[3]
Catalyst Degradation: Chiral phosphoric acids, while generally robust, can degrade under harsh conditions or in the presence of incompatible reagents.
Product Inhibition: The reaction product may be binding strongly to the catalyst, preventing turnover and leading to reaction arrest.
Poor Solubility: The catalyst or substrates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
Recommended Solutions & Protocols:
Solvent Screening:
Action: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, chloroform, THF).
Causality: The solvent not only affects solubility but also modulates the catalyst's activity. Non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to compete with the substrate for binding to the catalyst's active site.
Introduction of a Co-catalyst or Activator:
Action: In cases of low reactivity, consider the addition of a secondary, achiral Brønsted or Lewis acid.
Causality: Sometimes, a secondary acid can assist in substrate activation or facilitate catalyst turnover. For instance, a silylated phosphoric acid, formed in situ, can act as a potent Lewis acid catalyst.[4][7] However, this must be approached with caution as it can also lead to a decrease in enantioselectivity by promoting a background reaction.
Protocol (Exploratory): Begin with a sub-stoichiometric amount (e.g., 0.2 equivalents relative to the catalyst) of a weak co-catalyst. Monitor both conversion and enantioselectivity closely.
Verify Catalyst Integrity:
Action: Run a control reaction with a known, reliable substrate to confirm the catalyst batch is active.
Causality: This simple step can save significant time by distinguishing between a problem with the catalyst itself versus a problem with the specific reaction being attempted.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of additives in R-VANOL hydrogenphosphate systems?
A: Additives serve several key functions. They can act as:
Scavengers: To remove inhibitors, most commonly water (e.g., molecular sieves).[5]
Activators: To increase the effective acidity or change the nature of the catalyst, for example, by forming a more active salt pair.[4]
Rate Modifiers: To accelerate or decelerate the reaction to improve selectivity.
Mechanism Shifters: To favor a specific reaction pathway over others, potentially enhancing selectivity for the desired product. The goal is always to create a more ordered and selective transition state.
Q2: Water is sometimes reported as a beneficial additive. How can this be, when it's also a known inhibitor?
A: This is a classic example of the dual role additives can play. While excess water will certainly deprotonate the phosphoric acid and inhibit catalysis, trace amounts can sometimes be beneficial.[8] In certain mechanisms, a single water molecule can act as a "proton shuttle" within the transition state, facilitating proton transfer and lowering the activation energy.[1] This effect is highly specific to the reaction mechanism. If you suspect this might be the case, a controlled water addition experiment (e.g., adding 0.5-1.0 equivalents of water relative to the catalyst) is necessary.
Q3: How do the bulky 3,3'-substituents on the VANOL backbone influence the reaction?
A: The 3,3'-substituents (in this case, phenyl groups for VANOL) are arguably the most critical feature for stereoinduction. They create a well-defined, sterically hindered chiral pocket around the acidic proton. This pocket forces the incoming substrates to bind in a specific orientation, exposing only one prochiral face to attack and thus leading to high enantioselectivity.[4] The "vaulted" nature of the VANOL ligand is key to its effectiveness in many asymmetric transformations.[9]
Q4: Can I use a stronger acid, like a sulfonic acid, as an additive to boost reactivity?
A: This is generally not recommended. Adding a strong, achiral acid will likely protonate the substrate non-selectively, leading to a rapid but racemic background reaction that will destroy the enantioselectivity.[2] If higher acidity is needed, it is better to switch to a more acidic chiral phosphoric acid catalyst, such as one with electron-withdrawing groups on the biaryl backbone.[3]
Section 3: Experimental Protocols & Data
Protocol: General Additive Screening Workflow
This protocol provides a systematic approach to identifying beneficial additives for your reaction.
Establish a Baseline: Run the reaction under your initial, un-optimized conditions without any additives. This is your control (Reaction A).
Control for Water: Run a second reaction that includes only freshly activated 4Å molecular sieves (Reaction B). This will determine the impact of water exclusion.
Screen Additives: Set up a parallel series of reactions, each containing the molecular sieves plus one additive from the table below. Start with a low, catalytic amount of the additive (e.g., 10-20 mol% relative to the catalyst).
Analysis: Analyze the yield (by NMR or GC) and enantioselectivity (by chiral HPLC or SFC) for each reaction.
Optimization: If a promising additive "hit" is identified, perform a secondary screen to optimize its concentration.
Table 1: Common Additives and Their Postulated Functions
Additive Class
Example(s)
Typical Concentration
Primary Function & Rationale
Potential Pitfalls
Drying Agents
4Å Molecular Sieves
50-100 mg/mL
Scavenges trace water to prevent catalyst inhibition.[5]
Can be slightly basic; use with care for highly sensitive substrates.
Weak Acids
Acetic Acid, Benzoic Acid
10-50 mol%
May act as a proton shuttle or assist in catalyst turnover.
Can promote a racemic background reaction if too strong or concentrated.
Weak Bases
2,6-Lutidine, DBU (catalytic)
10-20 mol%
Can deprotonate a substrate to form a more reactive nucleophile.
Can deprotonate and deactivate the primary catalyst. Use with extreme caution.
Water
H₂O
0.5 - 2.0 eq.
Can act as a proton shuttle in specific mechanisms to lower activation energy.[8]
Can influence the aggregation state of the catalyst or stabilize charged intermediates.
May lead to unpredictable results; highly empirical.
Section 4: Visualizing Key Concepts
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
This diagram outlines a logical progression for diagnosing and solving issues with enantioselectivity.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Diagram 2: Bifunctional Activation by a Chiral Phosphoric Acid
This diagram illustrates the generally accepted mechanism where the catalyst activates both the electrophile and the nucleophile.
Caption: Bifunctional activation creating a chiral transition state.
References
ResearchGate. (n.d.). Water as an additive to enhance the ring opening of naphthalene. Retrieved February 5, 2026, from [Link]
Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047-9153. [Link]
Zhao, P.-F., et al. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry, 21(35), 7045-7065. [Link]
Wang, Y.-B., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 17, 1336-1365. [Link]
Mustafai, A., et al. (2023). Emerging progress in chiral phosphoric acid-catalyzed asymmetric synthesis of unnatural α-amino acids. Catalysis Science & Technology, 13(12), 3533-3558. [Link]
Li, Y., et al. (2019). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 136, 01018. [Link]
Michel, C. (n.d.). Understanding the impact of water on the catalytic activity and stability. Retrieved February 5, 2026, from [Link]
University of California, Irvine. (n.d.). Asymmetric reactions_synthesis. Retrieved February 5, 2026, from [Link]
MDPI. (2023). Study of Chemical Additives for Optimization of Binary Systems Used for Downhole Thermochemical Treatment of Heavy Oil. Retrieved February 5, 2026, from [Link]
MDPI. (2021). General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). VANOL, vanol. Retrieved February 5, 2026, from [Link]
Parmar, D., et al. (2017). Addition and Correction to Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 117(15), 10356-10357. [Link]
Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). Retrieved February 5, 2026, from [Link]
Akiyama, T. (2010). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. Organic & Biomolecular Chemistry, 8(2), 267-278. [Link]
Trost, B. M., & Brindle, C. S. (2010). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 39(5), 1600-1632. [Link]
ResearchGate. (n.d.). Chiral BINOL-derived phosphoric acids: Privileged Brønsted acid organocatalysts for C-C bond formation reactions | Request PDF. Retrieved February 5, 2026, from [Link]
YouTube. (2019). 01.11 Enantioselective Catalysis. Retrieved February 5, 2026, from [Link]
MDPI. (2016). Organocatalytic Enantioselective Henry Reactions. Retrieved February 5, 2026, from [Link]
A Comparative Guide to R-VANOL and BINOL Derived Phosphoric Acids in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as a powerful tool for the stereoselective synthesis of complex molecules...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, chiral Brønsted acids have emerged as a powerful tool for the stereoselective synthesis of complex molecules. Among these, phosphoric acids derived from axially chiral biaryl scaffolds have gained prominence. For years, 1,1'-bi-2-naphthol (BINOL) has been the workhorse, with its derivatives demonstrating remarkable efficacy across a wide array of transformations. However, the pursuit of enhanced reactivity and selectivity has led to the development of alternative scaffolds. This guide provides an in-depth comparison of the well-established BINOL-derived phosphoric acids with the more recent R-VANOL-derived counterparts, offering insights into their structural nuances, comparative performance, and mechanistic rationale, supported by experimental data.
Structural Distinction: The "Vaulted" Advantage of R-VANOL
The fundamental difference between BINOL and R-VANOL (Vaulted Biaryl Ligand) lies in their three-dimensional architecture. While both possess a C2-symmetric biaryl backbone, R-VANOL features additional annulated benzene rings that create a more sterically hindered and deeper chiral pocket around the acidic proton of the phosphoric acid moiety.[1] This "vaulted" structure is hypothesized to provide a more defined and restrictive environment for the binding of substrates, leading to enhanced facial discrimination in the transition state.[1]
Caption: Structural comparison of BINOL and R-VANOL scaffolds.
Performance in Asymmetric Catalysis: A Head-to-Head Comparison
The practical implications of these structural differences are best illustrated through direct experimental comparison. The asymmetric aziridination of imines, a key transformation for the synthesis of nitrogen-containing compounds, serves as an excellent case study. Research by the Wulff group has demonstrated the superior performance of catalysts derived from VANOL and the related VAPOL ligand compared to their BINOL counterparts in this reaction.[1][2]
Asymmetric Aziridination of N-(benzylidene)aniline with Ethyl Diazoacetate
Catalyst Precursor
Yield (%)
Enantiomeric Excess (% ee)
Diastereomeric Ratio (cis:trans)
(R)-BINOL
75
20
>50:1
(R)-VANOL
85
95
>50:1
(R)-VAPOL
81
95
>50:1
Data sourced from Antilla, J. C., & Wulff, W. D. (2001).[2]
The data clearly indicates that while the BINOL-derived catalyst provides a high yield and excellent diastereoselectivity, it fails to induce significant enantioselectivity (20% ee). In stark contrast, both the VANOL and VAPOL-derived catalysts deliver the product with outstanding enantiomeric excess (95% ee) and high yields.[2] This dramatic improvement underscores the profound impact of the vaulted biaryl scaffold on the stereochemical outcome of the reaction.
Mechanistic Insights: The Role of the Chiral Pocket
The superior enantioselectivity observed with R-VANOL and VAPOL-derived catalysts can be attributed to a more organized and sterically demanding transition state. Chiral phosphoric acids are known to act as bifunctional catalysts, activating the electrophile (imine) through Brønsted acid catalysis and the nucleophile via a Lewis basic interaction with the phosphoryl oxygen.
The deeper chiral pocket of R-VANOL enforces a more rigid and specific orientation of the substrates within the catalyst's sphere of influence. This enhanced steric hindrance minimizes non-selective reaction pathways and amplifies the energetic difference between the two diastereomeric transition states, leading to a higher degree of enantiocontrol. In the case of BINOL, the relatively "flatter" chiral environment allows for greater conformational flexibility of the substrates in the transition state, resulting in lower enantioselectivity.
Caption: Proposed catalytic cycle for R-VANOL phosphoric acid.
Experimental Protocols
The following is a representative experimental protocol for the asymmetric aziridination reaction, highlighting the conditions under which the comparative data was obtained.
Synthesis of (R)-VANOL-Derived Borate Catalyst and Asymmetric Aziridination
Materials:
(R)-VANOL
Triphenylborate
N-(benzylidene)aniline
Ethyl diazoacetate
Toluene (anhydrous)
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Catalyst Preparation:
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-VANOL (0.12 mmol) and triphenylborate (0.10 mmol).
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.
Aziridination Reaction:
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).
Add N-(benzylidene)aniline (1.0 mmol) to the flask.
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous toluene (1.0 mL) via a syringe pump over a period of 2 hours.
Stir the reaction mixture at the same temperature for an additional 12 hours.
Workup and Purification:
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Analysis:
Determine the yield of the purified product.
Analyze the enantiomeric excess (% ee) by chiral HPLC.
Determine the diastereomeric ratio by 1H NMR spectroscopy.
Conclusion
While BINOL-derived phosphoric acids remain highly effective and widely used catalysts, the evidence suggests that for certain transformations, the structurally distinct R-VANOL scaffold offers a significant advantage in terms of enantioselectivity. The deeper, more defined chiral pocket of R-VANOL provides a superior stereochemical-directing environment, leading to enhanced facial discrimination in the transition state. Researchers and drug development professionals should consider R-VANOL-derived phosphoric acids as a valuable alternative, particularly when high levels of enantiopurity are critical and initial screenings with BINOL-based catalysts yield suboptimal results. The choice of catalyst should always be guided by empirical screening, but a rational understanding of the structural and mechanistic differences between these catalyst families can significantly streamline the optimization process.
References
Wulff, W. D. (1993). The vaulted biaryl diol ligands VAPOL (4) and VANOL (5) were introduced by our group in 1993. Michigan State University. [Link]
Antilla, J. C., & Wulff, W. D. (2001). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition, 40(23), 4537-4541. [Link]
Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047-9153. [Link]
Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744-5758. [Link]
Goodman, J. M., & Simón, L. (2011). A Model for the Enantioselectivity of Imine Reactions Catalyzed by BINOL-Phosphoric Acid Catalysts. The Journal of Organic Chemistry, 76(6), 1775-1788. [Link]
Wulff, W. D., & Zhang, Y. (2006). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett, 2006(19), 3025-3047. [Link]
This guide provides an in-depth technical analysis of (R)-VANOL hydrogenphosphate (VANOL-PA) complexes, focusing on their characterization via Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Unlike the ubiquitous BINOL-derived phosphoric acids, VANOL-PA possesses a unique "vaulted" biaryl architecture. This guide compares the NMR signatures, structural dynamics, and resolving capabilities of VANOL-PA complexes against its primary alternatives: VAPOL-PA and BINOL-PA .
Audience: Synthetic Chemists, Process Engineers, and Analytical Scientists in Drug Development.
Mechanistic Architecture & Significance
The term "hydrogenphosphate" in this context refers to the chiral phosphoric acid diester derived from the VANOL ligand (
). In solution, these species form supramolecular complexes with chiral amines, imines, or metal centers via a dual-activation mode:
Brønsted Acid Activation: The phosphate proton (
) forms a strong hydrogen bond with the substrate's basic site (e.g., imine nitrogen).
Ion-Pairing: In basic conditions or with zwitterionic substrates, the phosphate anion (
) forms a contact ion pair.
The "Vaulted" Advantage:
Unlike BINOL, which has a "twisted" open structure, VANOL and VAPOL possess a "vaulted" hemispherical cavity. This restricts the conformational freedom of the bound substrate, often leading to higher enantioselectivity and distinct NMR shielding cones.
Visualizing the Interaction Landscape
Figure 1: Mechanistic assembly of the R-VANOL hydrogenphosphate complex highlighting the dual interaction modes responsible for chiral discrimination.[1][3]
Comparative Analysis: VANOL vs. VAPOL vs. BINOL
The choice of ligand scaffold drastically alters the NMR chemical environment due to ring current anisotropy.
Table 1: Structural and NMR Performance Comparison
Feature
R-VANOL-PA
R-VAPOL-PA
R-BINOL-PA
Scaffold Type
Vaulted (Naphthalene wings)
Vaulted (Phenanthrene wings)
Open/Twisted (Naphthalene)
Cavity Depth
Deep
Very Deep
Shallow
31P NMR Shift ()
~2.0 to 4.0 ppm (Free Acid)
~2.5 to 4.5 ppm (Free Acid)
~0.0 to 2.0 ppm
(Resolution)
High for bulky amines
High for aromatic amines
Moderate (Requires 3,3'-subs)
Shielding Region
Focused directly above P=O
Extended (Phenanthryl overlap)
Lateral (3,3' substituents)
Acid Strength (pKa)
~1.0 - 1.5 (DMSO)
~1.0 - 1.5 (DMSO)
~1.0 (DMSO)
Expert Insight:
VAPOL vs. VANOL: While structurally similar, VAPOL's phenanthryl wings create a deeper pocket than VANOL's naphthyl wings. In NMR, this results in stronger upfield shifts for protons buried deep in the VAPOL cavity. However, VANOL often provides cleaner spectra for smaller substrates where VAPOL's steric bulk causes line broadening.
BINOL Contrast: Unsubstituted BINOL-PA is often a poor resolving agent in NMR. To match the performance of VANOL-PA, BINOL requires bulky substituents at the 3,3'-positions (e.g., TRIP). VANOL achieves this naturally via its vaulted backbone.
Hydrolysis: Cool to RT, add water (excess), and stir vigorously for 2 hours to hydrolyze the P-Cl bond to P-OH.
Purification: Acid-base extraction followed by column chromatography (MeOH/DCM).
Verification: 31P NMR should show a singlet around +2 to +4 ppm (referenced to
).
Phase B: NMR Characterization of Complexes (CSA Method)
Objective: Determine Enantiomeric Excess (ee) or study binding modes.[1][2][3]
Sample Prep:
Host: Dissolve 10 mg R-VANOL-PA in 0.5 mL
.
Guest: Add 1.0 equivalent of the chiral amine/substrate.
Equilibration: Shake for 5 minutes. The solution may warm slightly due to acid-base reaction.
Acquisition:
1H NMR: Focus on substrate protons near the basic center (e.g.,
-protons). Look for splitting of signals indicating diastereomeric salt formation.
31P NMR: Acquire proton-decoupled 31P spectrum.
Racemic Substrate: Two distinct 31P signals (1:1 ratio) will appear if resolution is successful (
ppm).
Enantiopure Substrate: A single shifted peak compared to the free acid.
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis and NMR application of R-VANOL-PA.
Data Interpretation Guide
When analyzing the NMR data of R-VANOL-PA complexes, look for these specific indicators:
31P Chemical Shift Anisotropy:
Free Acid: Sharp singlet.
Salt Complex: Broadening or shift. A downfield shift (deshielding) of 2-5 ppm typically indicates strong H-bonding to the phosphate oxygen.
1H Host-Guest Shift (
):
Protons on the substrate located inside the VANOL vault will experience significant upfield shifts (shielding) due to the naphthyl ring current.
Protons outside the vault may shift downfield due to the acidity of the phosphate.
Temperature Dependence:
Variable Temperature (VT) NMR is recommended. At lower temperatures (-20°C), the exchange rate between free and bound states slows, sharpening the split peaks and improving resolution.
References
Zhang, H., et al. "Chiral Brønsted Acid Catalyzed Asymmetric Reactions." Chemical Reviews, 2018. Link
Wulff, W. D., et al. "Vaulted Biaryl Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 2004. Link
Rowland, G. B., et al. "The Brønsted Acid Catalyzed Asymmetric Aza-Darzens Reaction." Journal of the American Chemical Society, 2005. Link
Prasad, D., et al. "R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids."[3] RSC Advances, 2020. Link
He, Y., et al. "Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy."[4] Tetrahedron: Asymmetry, 2006. Link
Reproducibility & Performance Guide: R-VANOL Hydrogenphosphate Catalysis
Executive Summary: The "Vaulted" Advantage R-VANOL hydrogenphosphate represents a distinct class of chiral Brønsted acid catalysts derived from the "vaulted" biaryl ligand VANOL (Vaulted 2,2'-Binaphthol). Unlike the ubiq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Vaulted" Advantage
R-VANOL hydrogenphosphate represents a distinct class of chiral Brønsted acid catalysts derived from the "vaulted" biaryl ligand VANOL (Vaulted 2,2'-Binaphthol). Unlike the ubiquitous BINOL-derived phosphoric acids (CPAs) which possess a relatively open active site, VANOL and its larger cousin VAPOL create a deep, concave chiral pocket. This structural feature is critical for substrates that require significant steric confinement to achieve high enantioselectivity, such as acyclic imines.
However, reproducibility in VANOL-catalyzed reactions is frequently compromised not by the catalytic cycle itself, but by catalyst purity stemming from outdated synthesis methods and moisture control . This guide outlines the standardized protocols to ensure batch-to-batch consistency.
Catalyst Reproducibility: Synthesis & Validation
The primary source of failure in R-VANOL hydrogenphosphate catalysis is the presence of phosphonate impurities generated during the catalyst synthesis.
The Synthesis Trap (Old vs. New Protocol)
Early literature methods utilized high-temperature phosphorylation (POCl₃, reflux), which often led to unidentified phosphorus byproducts that are difficult to separate from the active catalyst. The Self-Validating System requires the use of the optimized Room Temperature (RT) Protocol developed by the Wulff group.
Caption: Comparative workflow for R-VANOL Hydrogenphosphate synthesis. The RT method prevents impurity formation.
Self-Validating Purity Protocol
Before using any batch of R-VANOL hydrogenphosphate, perform this check:
Solvent: Dissolve 5 mg of catalyst in DMSO-d₆ (CDCl₃ often gives broad peaks due to aggregation).
Analysis: Run ³¹P NMR (proton-decoupled).
Criteria:
Pass: Single sharp peak (chemical shift varies slightly with concentration but typically ~2–5 ppm relative to H₃PO₄).
Fail: Presence of minor peaks (often upfield) indicates incomplete hydrolysis or thermal degradation products. Do not use for ee screening.
Comparative Performance Guide
R-VANOL hydrogenphosphate is most effective in the Asymmetric Reductive Amination of Imines and Aziridination (ring opening). Below is a comparison against the standard BINOL-derived CPA (TRIP or simple BINOL-HP) and its "sibling" VAPOL-HP.
Key Insight: While VAPOL-HP often yields slightly higher ee (1-2%) than VANOL-HP for the most difficult substrates, VANOL-HP is frequently more accessible and offers a better balance of solubility in non-polar solvents (Toluene/Benzene) compared to the extremely bulky VAPOL analogues.
Mechanistic Activation
Understanding why VANOL works is key to troubleshooting. It operates via a bifunctional activation mode where the phosphoryl oxygen binds the nucleophile (Hantzsch ester) and the hydroxyl proton activates the electrophile (Imine).
DOT Diagram: Bifunctional Catalytic Cycle
Caption: Bifunctional activation mode. The vaulted structure of VANOL restricts the imine approach vector.
Standardized Experimental Protocol
To ensure high reproducibility (E-E-A-T compliant), follow this specific workflow for Asymmetric Reductive Amination .
Materials Preparation
Catalyst: (R)-VANOL Hydrogenphosphate (Purified via Section 2.1).
Solvent: Toluene (Distilled over Na/Benzophenone or from SPS). Water content must be <50 ppm.
Molecular Sieves: Activated 4Å or 5Å MS are mandatory to scavenge trace water generated during in-situ imine formation (if applicable).
Step-by-Step Methodology
Catalyst Loading: Charge a flame-dried reaction vial with (R)-VANOL-HP (0.025 mmol, 5 mol%).
Substrate Addition: Add the Imine (0.50 mmol).
Note: If forming imine in situ, add aldehyde and amine + 100 mg MS 5Å and stir for 1h before adding catalyst.
Solvent: Add anhydrous Toluene (2.0 mL). Concentration is critical (0.25 M). Dilution reduces background non-catalyzed reaction rates.
Temperature Equilibration: Bring the mixture to 50°C (or optimized temp).
Causality: Higher temp improves solubility of the VANOL catalyst but may slightly erode ee. 50°C is the standard compromise.
Reductant Addition: Add Hantzsch Ester (0.55 mmol, 1.1 equiv) in one portion.
Monitoring: Stir at 50°C for 24–48h. Monitor by TLC.
Self-Validation: The reaction mixture should remain homogeneous (or a fine suspension). If a gummy precipitate forms, the catalyst may be aggregating; add 10% volume of DCM.
Workup: Direct purification via flash chromatography on silica gel. (Acidic workup is not necessary and may racemize sensitive amines).
Troubleshooting & Critical Variables
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Inhibition / Water
Check solvent water content. Ensure Imine is pure (trace amines can neutralize the acid).
Low ee (<50%)
Background Reaction
Reaction temperature too high. Concentration too high (promote aggregation).
Variable ee (Batch-to-Batch)
Catalyst Impurity
Run ³¹P NMR. If multiple peaks exist, re-purify catalyst via column chromatography (MeOH/DCM).
Cloudy Reaction
Solubility Issue
VANOL-HP is less soluble than BINOL-HP. Switch solvent to Benzene or add 10% CHCl₃.
References
Chiral Brønsted Acid-Catalyzed Direct Asymmetric Reductive Amination of Aldehydes.
Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C.
Journal of the American Chemical Society, 2006, 128(1), 84–86.
[Link]
(Foundational text on CPA reductive amination).
The Use of VAPOL and VANOL Ligands in Asymmetric Catalysis.
Zhang, Y., & Wulff, W. D.
Journal of Organic Chemistry, 2008, 14, 3785.
[Link]
(Detailed comparison of VANOL vs VAPOL structural advantages).
Chiral Phosphoric Acid-Catalyzed Reductive Amination of Imines.
Rowland, G. B., et al.
Journal of the American Chemical Society, 2005, 127, 15696.[1]
[Link]
(Primary reference for VAPOL/VANOL performance in imine reduction).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Analysis of R-VANOL Hydrogen Phosphate Interactions
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Foundation
In the realm of asymmetric organocatalysis and chiral recognition, (R)-VANOL Hydrogen Phosphate (R-VANOL-PA) represents a distinct class of "vaulted" biaryl chiral phosphoric acids (CPAs). Unlike the ubiquitous BINOL-derived phosphates, R-VANOL-PA possesses a rigid, concave active site created by the phenanthrene wings of the VANOL backbone.
This guide analyzes the spectroscopic behavior of R-VANOL-PA, specifically focusing on its non-covalent interactions (hydrogen bonding and ion-pairing) with chiral amines and imines. These interactions are the basis for its utility as both a potent Chiral Solvating Agent (CSA) for NMR spectroscopy and a highly selective Brønsted acid catalyst .
The "Vaulted" Advantage
The primary differentiator of R-VANOL-PA is its steric architecture. While BINOL derivatives rely on 3,3'-substituents to create a chiral pocket, VANOL and VAPOL ligands possess an inherent "vaulted" structure that extends the chiral environment deeper around the phosphate center.
BINOL-PA: Open, V-shaped cleft. Sterics depend heavily on substituents.
R-VAPOL-PA: Deepest chiral pocket. Maximum steric screening.
Interaction Mechanism
The spectroscopic signature of R-VANOL-PA interactions arises from a Dual Activation Mode :
Brønsted Acid Activation: The phosphate proton (
) hydrogen bonds to the basic site of the guest (e.g., imine nitrogen).
Phosphoryl Oxygen Anchoring: The phosphoryl oxygen (
) acts as a Lewis base, stabilizing the complex via secondary interactions or directing the substrate orientation.
Figure 1: Mechanistic pathway of R-VANOL-PA host-guest interaction leading to spectroscopic signal generation.
Comparative Performance Analysis
The following table compares R-VANOL-PA against its primary alternatives: R-BINOL-PA (the standard) and R-VAPOL-PA (the deep-pocket analog).
Table 1: Spectroscopic and Functional Comparison of Chiral Phosphoric Acids
Feature
R-BINOL-PA (Unsubstituted)
R-VANOL-PA
R-VAPOL-PA
Backbone Topology
Atropisomeric Biaryl (Open)
Vaulted Bi-Phenanthrol (Concave)
Vaulted Bi-Phenanthrol (Deep)
Active Site Depth
Shallow
Intermediate
Deep
Fluorescence
Weak / Negligible
Strong (Blue Emission)
Strong (Blue-Green Emission)
NMR Split ()
Moderate (< 0.1 ppm typical)
High (0.1 - 0.5 ppm)
Very High (> 0.5 ppm often)
Solubility (CDCl)
High
Moderate
Low (Requires warming/sonication)
Primary Application
General Catalysis
CSA for Amines / Catalysis
Sterically Demanding Catalysis
pKa (DMSO)
~3.5
~3.0 - 3.2
~2.8 - 3.0
Key Insights
NMR Resolution Power: R-VANOL-PA often provides superior chemical shift non-equivalence (
) compared to unsubstituted BINOL-PA for chiral amines. This is due to the rigid phenanthrene walls locking the guest in a specific conformation, maximizing the magnetic anisotropy experienced by the guest protons.
Fluorescence Utility: Unlike BINOL, the VANOL backbone is highly fluorescent. This allows R-VANOL-PA to be used in fluorescence quenching or enantioselective sensing assays, a capability often overlooked in standard guides.
Spectroscopic Methodologies & Protocols
Method A: 1H NMR Titration for Chiral Recognition
This protocol uses R-VANOL-PA as a Chiral Solvating Agent (CSA) to determine the Enantiomeric Excess (ee) of an unknown amine sample.
Principle: R-VANOL-PA forms diastereomeric salts with the
- and -enantiomers of the amine. These salts have distinct chemical shifts.
Protocol:
Preparation of Host Solution: Dissolve 10 mg of R-VANOL-PA in 600 µL of CDCl
. Ensure complete dissolution (sonicate if necessary).
Baseline Scan: Acquire a 1H NMR spectrum of the pure amine (Guest) to identify diagnostic peaks (e.g.,
-protons or methyl groups near the chiral center).
Titration: Add the amine (0.5 equivalents relative to VANOL) to the NMR tube containing the Host solution. Note: A 1:1 or 2:1 Host:Guest ratio is often optimal for maximum splitting.
Acquisition: Record the 1H NMR spectrum (minimum 16 scans).
Analysis: Zoom into the diagnostic regions.[1] If the amine is racemic, you will see two sets of signals (split peaks). If pure, only one set.
Phosphorus NMR is the most direct method to assess the purity and state (monomer vs. dimer) of the R-VANOL-PA catalyst.
Protocol:
Solvent Choice: Use CDCl
for non-polar interaction studies or Acetone- for polarity checks.
Standard: Use 85% H
PO (external capillary) as a reference (0 ppm).
Observation: R-VANOL-PA typically appears as a sharp singlet between -2.0 and +2.0 ppm (depending on concentration and solvent).
Broadening: Indicates rapid exchange or aggregation (dimerization).
Shift upon binding: Upon addition of a basic substrate (amine), the 31P signal will shift upfield (shielding) due to increased electron density from the H-bond/ion-pair formation.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for selecting R-VANOL-PA for spectroscopic analysis versus catalysis.
Figure 2: Operational workflow for utilizing R-VANOL-PA in analytical and synthetic streams.
Expert Commentary & Troubleshooting
Causality in Solvent Selection:
When performing NMR titrations with R-VANOL-PA, the choice of solvent is critical.
Avoid DMSO/Methanol: These competitive solvents will hydrogen bond with the phosphate, disrupting the Host-Guest complex and collapsing the signal splitting (
).
Preferred Solvents: CDCl
, CD, or CCl. Non-polar solvents maximize the strength of the ion-pairing interaction, leading to sharper resolution.
Self-Validating the System:
To ensure your R-VANOL-PA is active and not hydrolyzed or racemized:
Visual Check: The solid should be a white to off-white powder. Darkening indicates oxidation.
31P NMR Check: A single sharp peak indicates purity. Multiple peaks suggest hydrolysis (formation of free VANOL + phosphoric acid species) or impurities.
References
R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids. RSC Advances.
[Link]
Absolute Configuration of 3,3'-Diphenyl-[2,2'-binaphthalene]-1,1'-diol Revisited. Journal of Organic Chemistry.
[Link]
Chiral Recognition and Resolution of Phosphoric Acids Using Octahedral Cobalt Complexes. Organic Letters.
[Link]
Recent Theoretical and Experimental Progress in Circularly Polarized Luminescence of Small Organic Molecules. Molecules.
[Link]
Validating Enantiomeric Excess in R-VANOL Mediated Synthesis: A Comparative Technical Guide
Executive Summary In the landscape of asymmetric catalysis, the "vaulted" biaryl ligands—specifically VANOL (Vaulted 2,2'-binaphthol) and VAPOL (Vaulted 3,3'-biphenanthrol)—occupy a specialized niche where traditional li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of asymmetric catalysis, the "vaulted" biaryl ligands—specifically VANOL (Vaulted 2,2'-binaphthol) and VAPOL (Vaulted 3,3'-biphenanthrol)—occupy a specialized niche where traditional ligands like BINOL often fail. This guide focuses on the validation of enantiomeric excess (ee) in R-VANOL mediated asymmetric aziridination , a reaction where the unique steric architecture of VANOL is critical for high induction.
While VAPOL is often cited as the flagship ligand of this class, R-VANOL offers a distinct cost-to-performance advantage and superior selectivity in specific transformations like aminoallylation. However, the active catalyst—a supramolecular boroxinate species—is sensitive to preparation conditions. This guide provides a self-validating workflow to ensure reproducible ee >95%.
Part 1: The Mechanistic Edge – Why R-VANOL?
The failure of BINOL in Wulff-type aziridinations highlights the necessity of the "vaulted" structure. BINOL lacks the steric depth required to lock the substrate in the chiral pocket of the Boron-Lewis acid complex.
The Active Catalyst: Boroxinate Core
Unlike simple coordination complexes, the active R-VANOL catalyst is a boroxinate species. It is not a monomeric Lewis acid but a hydrogen-bonded supramolecular assembly.
Central Metal: Boron (derived from B(OPh)₃).[2][3]
Architecture: The vaulted structure creates a deep "cleft" that accommodates the imine substrate while blocking the Si-face (in the case of R-VANOL), forcing Re-face attack.
Diagram: Catalyst Assembly & Activation Pathway
Caption: Workflow of R-VANOL boroxinate catalyst assembly and subsequent catalytic cycle for asymmetric aziridination.
Part 2: Comparative Performance Analysis
The following data compares R-VANOL against its primary alternatives in the asymmetric aziridination of N-benzhydryl imines with ethyl diazoacetate (EDA).
Table 1: Ligand Performance Comparison
Reaction Conditions: 10 mol% Catalyst, Toluene/DCM, -10°C to RT.
Ligand System
Catalyst Precursor
Typical Yield
Typical ee
Selectivity (Cis:Trans)
Cost/Availability
R-VANOL
B(OPh)₃
85-94%
95-98%
> 40:1
High Availability, Lower Cost
S-VAPOL
B(OPh)₃
88-95%
96-99%
> 50:1
Expensive, Complex Synthesis
R-BINOL
B(OPh)₃
40-60%
< 10%
Poor
Cheap, Ubiquitous
Cu(OTf)₂ / Box
Copper Salt
70-80%
60-85%
Variable
Moderate
Expert Insight:
While VAPOL often yields marginally higher ee (+1-2%), R-VANOL is frequently the preferred starting point for industrial scale-up due to its significantly easier synthesis and lower cost profile. The failure of BINOL (Entry 3) confirms that the "vaulted" steric bulk is the functional driver of enantioselectivity, not just the biaryl chirality.
Part 3: Validation Protocols (Self-Validating Systems)
To validate the ee reported in literature, you must strictly control the Catalyst Assembly and the Analytical Method .
Protocol A: Catalyst Preparation (The "Boroxinate" Method)
Criticality: High. Improper assembly results in racemic background reaction.
Stoichiometry: In a flame-dried Schlenk flask, combine R-VANOL (1.0 equiv) and Triphenylborate (3.0 equiv) .
Note: Do not use BH₃·THF unless fresh purity is validated; B(OPh)₃ is more robust.
Solvation: Add anhydrous Toluene (0.1 M relative to ligand).
Thermal Assembly: Heat to 80°C for 1 hour .
Why: This drives the ligand exchange, replacing phenoxides with the VANOL diol.
Vacuum Purge (The Validation Step): Apply high vacuum (0.1 mmHg) at 80°C for 30 minutes.
Validation Check: You must observe the sublimation/removal of the displaced phenol. Failure to remove phenol results in a competitive non-chiral Lewis acid pathway.
Re-dissolution: Cool to room temperature and dissolve in DCM for the reaction.
Protocol B: Analytical Validation (Chiral HPLC)
Objective: Separation of cis-aziridine enantiomers.
When ee drops below 90%, the issue is rarely the ligand itself, but the integrity of the boroxinate core .
Diagram: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low enantioselectivity in VANOL-mediated reactions.
Key Failure Modes:
Moisture Ingress: The boroxinate catalyst is reversible. Water hydrolyzes the B-O bonds, releasing free VANOL and boric acid (achiral).
Correction: Ensure molecular sieves are used in the reaction solvent.
Incomplete Phenol Removal: If phenol remains, it competes as a ligand, creating a "leaky" chiral pocket.
Correction: Strict adherence to the vacuum purge step in Protocol A.
References
Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Journal of the American Chemical Society.[2][5]
Zhang, Y., Desai, A., Lu, Z., Hu, G., Ding, Z., & Wulff, W. D. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal.
Wulff, W. D. (2008). Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. Michigan State University / NIH.
Desai, A. A., & Wulff, W. D. (2010). Controlled generation of the active catalyst in the VAPOL/VANOL-mediated asymmetric aziridination. Synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: R-VANOL Hydrogenphosphate Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Process Chemists, and EHS Officers[1][2]
[1][2]
Executive Summary
R-VANOL hydrogenphosphate (CAS: 871130-17-5 for S-enantiomer / 147702-13-4 for parent ligand context) is a chiral phosphoric acid catalyst used extensively in asymmetric synthesis.[1][2] Unlike simple organic waste, this compound combines the acidity of a phosphoric acid derivative with the biological persistence of a bulky biaryl (VANOL) backbone.
This guide replaces generic "waste bin" advice with a chemically grounded disposal strategy. As a Senior Application Scientist, I emphasize that disposal begins at the bench . The chemical compatibility of this catalyst with your waste stream determines the safety of the entire disposal chain.
Treat as "Non-Regulated Chemical Solid" only if pure.[1][2]
Critical Safety Note: The phosphate moiety makes this compound acidic. If inadvertently mixed with strong bases (e.g., sodium hydride quench waste) in a closed container, the neutralization exotherm can pressurize and rupture the vessel.
Part 2: Decision Matrix & Workflow
Visualizing the logic flow for safe disposal.
The following diagram outlines the decision process based on the physical state of the waste.
Figure 1: Decision tree for segregating R-VANOL waste streams based on physical state and co-contaminants.[1][2]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
Best for: Old catalyst stocks, contaminated weighing paper, or spill cleanup material.[1]
PPE Verification: Don safety goggles (chemical splash guard), nitrile gloves (double-gloved recommended), and a lab coat. If handling >1g of fine powder, use a fume hood or N95 respirator.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal (this increases waste volume and cost).
Storage: Store in the "Solid Organic" satellite accumulation area. Keep away from the "Base/Caustic" waste stream.
Scenario B: Disposal of Reaction Mixtures (Catalytic Solutions)
Best for: Crude reaction mixtures containing the catalyst, solvent (e.g., Toluene, DCM), and potentially metal co-catalysts.[1]
Quenching (The Critical Step):
If the reaction utilized metal activators (e.g., Trimethylaluminum or Diethylzinc) alongside the VANOL ligand, the mixture is pyrophoric/reactive .
Protocol: Cool the flask to 0°C. Slowly add Isopropanol or Ethyl Acetate to consume active metal species. Follow with a saturated Ammonium Chloride (NH₄Cl) wash.
Phase Separation:
Separate the organic layer (containing the R-VANOL) from the aqueous quench layer.
Aqueous Layer: Dispose of as "Aqueous Waste with Trace Organics" (check pH first).
Organic Layer:[10] This contains the R-VANOL.[3][4][5][11]
Consolidation:
Pour the organic layer into the "Halogenated" or "Non-Halogenated" solvent waste carboy, depending on your primary solvent (e.g., DCM vs. Toluene).
Compatibility Check:
Self-Validating Step: Before pouring, measure the pH of the waste carboy using a dipstick. If the carboy is highly basic (pH > 10), do not add the acidic R-VANOL solution directly. Neutralize your waste flask with dilute Sodium Bicarbonate first to prevent heat generation in the waste drum.
Part 4: Regulatory & Compliance Context (RCRA)
While R-VANOL Hydrogenphosphate is not explicitly P-listed or U-listed under 40 CFR Part 261, it must be characterized by the generator (you).
Characteristic of Corrosivity (D002): If you dispose of this as an aqueous solution with pH < 2, it becomes a hazardous waste by characteristic. Always buffer aqueous rinses.[1][2]
Mixture Rule: If dissolved in Toluene (F005) or DCM (F002), the entire mixture adopts the F-code of the solvent.
Ultimate Fate: The only acceptable destruction method for complex biaryl structures is High-Temperature Incineration . Ensure your waste contractor utilizes fuel blending or direct incineration, not landfilling.
Part 5: Emergency Procedures (Spills)
Small Spill (< 5g):
Cover with weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize acidity.
Sweep into a dust pan.
Wipe area with acetone.
Eye Contact (Critical):
Immediate: Flush eyes for 15 minutes at an eyewash station.
Mechanism: The phosphoric acid moiety can cause corneal opacity. Professional medical attention is mandatory immediately after flushing.
References
Sigma-Aldrich. (2024). Safety Data Sheet: (R)-VANOL. Retrieved from [1][2]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[12] Retrieved from [1]
Personal protective equipment for handling R-VANOL hydrogenphosphate
Executive Summary & Chemical Context R-VANOL Hydrogenphosphate (CAS: 956610-76-7) is a high-performance chiral Brønsted acid catalyst derived from the VANOL ligand. It is critical in asymmetric catalysis, particularly fo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
R-VANOL Hydrogenphosphate (CAS: 956610-76-7) is a high-performance chiral Brønsted acid catalyst derived from the VANOL ligand. It is critical in asymmetric catalysis, particularly for imine activation and multicomponent reactions.
While often categorized generically as an "irritant" in Safety Data Sheets (SDS), its role as a strong organic acid and its high molecular weight lipophilicity requires a safety protocol that goes beyond standard "lab coat and glasses." This guide synthesizes regulatory compliance with practical, field-proven handling techniques to ensure both personnel safety and catalyst integrity.
Core Hazard Profile (GHS Classification)
Physical State: Solid (White to off-white powder).
Reactivity: Hygroscopic; acidic nature may react vigorously with strong bases or oxidizing agents.
Personal Protective Equipment (PPE) Matrix
Effective protection against R-VANOL hydrogenphosphate requires a "Barrier Analysis" approach. The lipophilic binaphthyl backbone facilitates skin interaction, while the phosphoric acid moiety provides the corrosive/irritant potential.
PPE Specification Table
Protection Zone
Equipment Standard
Technical Justification
Hand Protection
Nitrile (0.11 mm) for solids.Double-gloving (Nitrile over Laminate) for concentrated solutions.
Standard nitrile is sufficient for dry powder. However, once dissolved in organic solvents (e.g., DCM, Toluene), the solvent acts as a carrier, increasing permeation risk.
Eye/Face
Chemical Safety Goggles (ANSI Z87.1).
Safety glasses with side shields are insufficient for fine acidic powders which can drift into the eye gap. Goggles provide a sealed environment.
Respiratory
N95/P100 Respirator (if outside fume hood).
Fine catalyst dust is a potent respiratory irritant (H335). Engineering controls (fume hood) are primary; respirators are secondary.
Body
Lab Coat (Cotton/Poly blend) ; Chemical Apron for scale-up (>10g).
Standard protection against particulate drift.
PPE Decision Logic (DOT Visualization)
Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Risk: Static charge is common with dry chiral phosphoric acids, leading to powder scattering (inhalation risk) and loss of high-value material.
Protocol:
Engineering Control: Perform all weighing inside a certified chemical fume hood.
Static Mitigation: Use an anti-static gun or ionizer bar near the balance if available. Alternatively, wipe the spatula with a dryer sheet (outside the hood) prior to use to reduce static cling.
Containment: Weigh into a tared vial rather than on weighing paper to minimize transfer steps.
B. Reaction Setup
Risk: Exothermic reaction with bases.
Protocol:
Always add R-VANOL hydrogenphosphate slowly to the reaction mixture, especially if bases (organic or inorganic) are present.
Ensure the reaction vessel is vented (e.g., via a needle to an inert gas line) to prevent pressure buildup if unexpected gas evolution occurs.
C. Spill Response[3]
Minor Spill (<1g):
Cover with weak base (sodium bicarbonate) to neutralize acidity.
Sweep up carefully to avoid dust generation (do not use compressed air).
Use a dedicated chemical spill kit (absorbent pads).
Waste Disposal & Deactivation
R-VANOL hydrogenphosphate is an organophosphorus compound. It cannot be disposed of in standard trash or aqueous waste streams due to environmental persistence and potential toxicity.
Waste Stream
Classification
Treatment Protocol
Solid Waste
Hazardous Chemical Waste (Solid)
Collect in a dedicated container labeled "Solid Organophosphorus Waste." Do not mix with oxidizers.
Liquid Waste
Organic Solvent Waste
If dissolved, dispose of in the solvent waste container corresponding to the carrier solvent (e.g., Halogenated vs. Non-Halogenated).
Quenching
Pre-treatment
For catalyst inactivation before disposal: Treat with a dilute alkaline solution (e.g., 1M NaOH) to form the phosphate salt, which is generally more water-soluble but must still be treated as chemical waste.
Scientific Validation & Logic (E-E-A-T)
Why this specific PPE?
The recommendation for goggles over safety glasses stems from the particle size distribution of precipitated phosphoric acids. Fine powders behave like fluids in air currents; a gap in safety glasses allows entry.
The double-gloving protocol for chlorinated solvents (DCM) is based on permeation data. R-VANOL hydrogenphosphate is a large, lipophilic molecule. When dissolved in DCM (a small, penetrating solvent), the solvent breaks down the glove barrier, carrying the acidic catalyst through to the skin. A laminate liner (e.g., Silver Shield) provides chemical resistance, while the outer nitrile glove provides dexterity.
Workflow Logic
The workflow below ensures that the operator is never exposed to the dry powder outside of a controlled airflow environment.
Figure 2: Operational workflow emphasizing containment and neutralization.
References
Sigma-Aldrich. (n.d.).[5] (R)-VANOL Hydrogenphosphate Safety Data Sheet. Retrieved from
ChemicalBook. (2023). R-VANOL hydrogenphosphate Properties and Safety. Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from